molecular formula C12H17N3O5 B1400251 N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate CAS No. 1385694-19-8

N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate

Cat. No.: B1400251
CAS No.: 1385694-19-8
M. Wt: 283.28 g/mol
InChI Key: DBXXVUXXGDOXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate (CAS 1385694-19-8) is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Recent scientific literature indicates that alaninamide derivatives are an area of active investigation in neurological research. Studies on novel alaninamide derivatives have shown that these compounds can exhibit potent and broad-spectrum activity in preclinical seizure models, including models of pharmacoresistant epilepsy . Furthermore, lead compounds from this class have demonstrated efficacy in models of neuropathic pain, such as formalin-induced tonic pain and oxaliplatin-induced peripheral neuropathy, suggesting a potential multifunctional pharmacological profile . The mechanism of action for these derivatives may involve the inhibition of fast sodium currents in cortical neurons, which is a recognized target for anticonvulsant and analgesic drugs . Researchers may find this compound valuable for exploring its specific interactions and potential applications within these fields of study.

Properties

IUPAC Name

N-methyl-3-(pyridin-3-ylmethylamino)propanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.C2H2O4/c1-11-10(14)4-6-13-8-9-3-2-5-12-7-9;3-1(4)2(5)6/h2-3,5,7,13H,4,6,8H2,1H3,(H,11,14);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXXVUXXGDOXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCC1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate typically involves multiple steps. One common method starts with the preparation of N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine. This intermediate is then reacted with b-alanine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

N1-Methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate is primarily studied for its potential therapeutic properties. It has been investigated for the following applications:

  • Anticancer Activity : Research has indicated that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, the compound's potential as a Syk kinase inhibitor suggests it may be useful in treating hematological malignancies such as Non-Hodgkin's lymphoma and chronic lymphocytic leukemia .
  • Anti-inflammatory Properties : The compound may modulate immune responses, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibiting pathways that lead to inflammation, which could be beneficial in conditions like rheumatoid arthritis and asthma .
  • Neuroprotective Effects : There is ongoing research into the neuroprotective effects of similar compounds, which may offer therapeutic benefits in neurodegenerative diseases by preventing neuronal cell death .

Biological Applications

In addition to its medicinal uses, N1-Methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate has potential applications in biological research:

  • Biochemical Pathway Studies : The compound can serve as a tool for studying specific biochemical pathways due to its ability to interact with various enzymes and receptors. This interaction can help elucidate the roles of these targets in cellular processes and disease mechanisms .
  • Drug Development : As a lead compound, it can be modified to enhance its efficacy and selectivity for specific targets, leading to the development of new drugs with improved therapeutic profiles .

Industrial Applications

The industrial applications of N1-Methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate are primarily focused on its role as an intermediate in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, which are critical in pharmaceuticals and agrochemicals .
  • Material Science : Its unique properties may also find applications in developing new materials or coatings that require specific chemical characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of N1-Methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate:

  • Study on Syk Inhibition : A patent application detailed the use of this compound as a Syk inhibitor, showing promising results in preclinical models for treating cancers associated with B-cell signaling pathways .
  • Inflammation Models : Research involving animal models has demonstrated that derivatives of this compound can reduce markers of inflammation, suggesting potential clinical applications in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine
  • N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine oxalate

Uniqueness

N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate is unique due to its specific structure, which combines a pyridine ring with an alaninamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its effects, mechanisms, and related studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridine ring and an amide functional group. The presence of the oxalate moiety is significant as it may influence solubility and biological interactions.

Research indicates that compounds containing oxalate can influence various biological pathways. For instance, oxalate has been shown to induce oxidative stress in renal cells, which could be a critical factor in its biological activity. In particular, studies on LLC-PK1 cells have demonstrated that high concentrations of oxalate lead to increased production of free radicals, resulting in cellular toxicity and membrane damage . This oxidative stress is believed to be mediated through the generation of reactive oxygen species (ROS), which can disrupt normal cellular functions.

Case Studies and Research Findings

  • Oxalate Toxicity :
    • A study highlighted that exposure to oxalate at concentrations as low as 350 µM could induce significant toxicity in renal tubular cells, suggesting that compounds like this compound may share similar toxicological profiles due to their oxalate component .
  • Crystallization and Kidney Stones :
    • Given that oxalate is a key component in calcium oxalate kidney stones, research has also focused on how dietary oxalates contribute to crystalluria, a precursor to stone formation. A study showed that dietary intake of oxalates led to increased levels of urinary oxalate and calcium, correlating with the risk of stone formation . This raises important considerations for the biological implications of this compound in metabolic processes.
  • Role of Probiotics :
    • Investigations into the degradation of oxalates by lactic acid bacteria suggest potential therapeutic avenues for mitigating the adverse effects associated with high oxalate levels. For example, Lactobacillus acidophilus has been shown to effectively reduce oxalate concentrations in vitro . This could imply that compounds like this compound might be involved in modulating gut microbiota interactions or influencing metabolic pathways related to oxalate metabolism.

Data Table: Summary of Key Research Findings

Study FocusKey FindingsReference
Oxalate ToxicityInduces ROS production leading to cell damage
Dietary Oxalates and Kidney StonesIncreased urinary oxalate correlates with stones
Probiotic Oxalate DegradationLactobacillus acidophilus reduces oxalates

Q & A

Q. How can researchers optimize the synthesis of N1-methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate to improve yield and purity?

Methodological Answer :

  • Reaction Optimization : Use a stepwise approach: (i) Synthesize the β-alaninamide backbone via carbodiimide-mediated coupling of β-alanine with methylamine and 3-pyridinylmethylamine. (ii) Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradient) to remove unreacted amines .
  • Oxalate Salt Formation : React the free base with oxalic acid in ethanol under reflux. Monitor pH to ensure stoichiometric equivalence (1:1 ratio).
  • Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and confirm structure using 1^1H/13^13C NMR (e.g., pyridinyl protons at δ 8.5–7.1 ppm) .

Q. What analytical challenges arise in quantifying oxalate content in N1-methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate, and how can they be addressed?

Methodological Answer :

  • Challenge : Oxalate degradation post-sampling (e.g., in tissues or solutions) and interference from organic matrices .
  • Solutions :
    • Sample Handling : Use fresh samples or flash-freeze in liquid nitrogen. Analyze within 2 hours of collection to minimize degradation .
    • Quantification : Employ ion chromatography with conductivity detection (e.g., Dionex ICS-5000) or enzymatic assays (oxalate oxidase coupled to spectrophotometry at 590 nm) .

Advanced Research Questions

Q. How does the 3-pyridinylmethyl substituent influence the compound’s receptor binding or enzymatic interactions compared to other β-alaninamide derivatives?

Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 3-pyridinylmethyl with sec-butyl or furylmethyl groups as in ) and evaluate:
    • In Vitro Assays : Measure IC50_{50} against target enzymes (e.g., proteases) or receptor binding affinity via surface plasmon resonance (SPR).
    • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes of substituents to active sites .
  • Findings : Pyridinyl groups may enhance π-π stacking with aromatic residues in enzyme pockets, as seen in structurally related urea derivatives with pyridinyl groups .

Q. What role does the oxalate counterion play in the compound’s bioavailability or tissue-specific accumulation?

Methodological Answer :

  • Bioavailability Studies : Compare pharmacokinetics (oral vs. intravenous administration) in rodent models. Measure plasma concentrations via LC-MS/MS.
  • Tissue Accumulation : Use 14^{14}C-labeled oxalate to track distribution. Histopathological analysis (e.g., polarized light microscopy) can detect oxalate crystals in kidneys or arteries .
  • Mechanistic Insight : Oxalate may chelate calcium, promoting crystallization in tissues with low pH (e.g., atherosclerotic plaques) .

Q. How can researchers resolve contradictory data on oxalate’s role in chronic kidney disease (CKD) progression when studying this compound?

Methodological Answer :

  • Controlled Dietary Models : Standardize calcium/oxalate intake in animal studies to isolate compound-specific effects .
  • Statistical Rigor : Apply false discovery rate (FDR) correction (Benjamini-Hochberg method) to mitigate Type I errors in multi-factorial analyses .
  • Longitudinal Biomarkers : Monitor urinary oxalate:creatinine ratios and serum fibroblast growth factor-23 (FGF-23) to assess CKD progression .

Experimental Design and Data Interpretation

Q. How should researchers design in vivo studies to evaluate the compound’s potential cardiovascular toxicity?

Methodological Answer :

  • Animal Models : Use ApoE/^{-/-} mice fed a high-fat diet to simulate atherosclerosis. Administer the compound orally (10–50 mg/kg/day) for 12 weeks.
  • Endpoints :
    • Plaque Analysis : Section coronary arteries and stain with von Kossa (calcium) or alizarin red (oxalate) to differentiate hydroxyapatite vs. calcium oxalate deposits .
    • Biomarkers : Measure serum oxalate (enzymatic assay) and inflammatory cytokines (ELISA).
  • Controls : Include a cohort treated with potassium oxalate to isolate oxalate-specific effects .

Q. What methodologies are critical for ensuring reproducibility in synthesizing and testing this compound across labs?

Methodological Answer :

  • Standardized Protocols : Publish detailed synthetic procedures (e.g., reaction times, solvent grades) and share spectral data (NMR, HRMS) via open-access repositories.
  • Inter-Lab Validation : Conduct round-robin testing with independent labs using identical batches.
  • Quality Control : Implement USP/PhEur guidelines for impurity profiling (e.g., limit of ≤0.1% for unreacted pyridinylmethylamine) .

Emerging Research Directions

Q. Can gut microbiota modulation (e.g., via oxalate-degrading probiotics) mitigate systemic oxalate burden from this compound?

Methodological Answer :

  • Probiotic Co-Administration : In rodent models, co-administer Lactobacillus gasseri (109^9 CFU/day) to test oxalate degradation in the colon .
  • Outcome Measures : Compare urinary oxalate excretion (24-hour collection) and fecal oxalate content (ion chromatography) between treatment and control groups .

Q. How might nanoscale oxalate crystals in tissues influence the compound’s long-term toxicity profile?

Methodological Answer :

  • Advanced Imaging : Use cryo-electron microscopy to characterize nanocrystals in biopsied tissues.
  • In Vitro Models : Expose renal tubular cells (HK-2 line) to sub-micromolar oxalate concentrations and measure oxidative stress (ROS assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate
Reactant of Route 2
Reactant of Route 2
N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.